molecular formula C20H23IN2O4S B4867879 N-(4-iodophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide

N-(4-iodophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B4867879
M. Wt: 514.4 g/mol
InChI Key: LYPJYJKNCQMMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide is a synthetic organic compound. It belongs to the class of sulfonylpiperidine carboxamides, which are known for their diverse applications in medicinal chemistry and material science. The presence of an iodine atom and a methoxy group in its structure suggests potential utility in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions.

    Iodination and Methoxylation: The aromatic ring is functionalized with iodine and methoxy groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of copper or palladium catalysts.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and carboxamide groups suggests potential interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide
  • N-(4-chlorophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide
  • N-(4-fluorophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide

Uniqueness

The uniqueness of N-(4-iodophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide lies in the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its halogenated analogs. The methoxy and sulfonyl groups further contribute to its unique chemical and physical properties.

Properties

IUPAC Name

N-(4-iodophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23IN2O4S/c1-14-3-8-18(27-2)19(13-14)28(25,26)23-11-9-15(10-12-23)20(24)22-17-6-4-16(21)5-7-17/h3-8,13,15H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPJYJKNCQMMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-iodophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-iodophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-iodophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-iodophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-iodophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-iodophenyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.